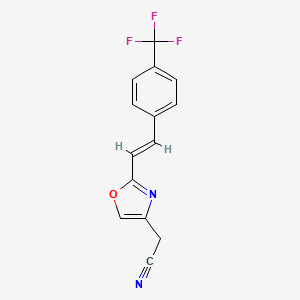

2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile

Description

2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile is a fluorinated heterocyclic compound featuring an oxazole core conjugated with a styryl group substituted with a trifluoromethyl (-CF₃) moiety and an acetonitrile (-CH₂CN) functional group. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C14H9F3N2O |

|---|---|

Molecular Weight |

278.23 g/mol |

IUPAC Name |

2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]acetonitrile |

InChI |

InChI=1S/C14H9F3N2O/c15-14(16,17)11-4-1-10(2-5-11)3-6-13-19-12(7-8-18)9-20-13/h1-6,9H,7H2/b6-3+ |

InChI Key |

VWMZKHQTPFARIM-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=NC(=CO2)CC#N)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=NC(=CO2)CC#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate oxazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by the addition of acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences:

Heterocyclic Influence : The oxazole ring in the target compound introduces aromatic heterocyclic character, which may enhance rigidity and electronic delocalization compared to simpler phenyl-based analogs like Fluoro[4-(trifluoromethyl)phenyl]acetonitrile. This could improve binding affinity in biological targets or alter UV-Vis absorption profiles .

Substituent Effects: The para-trifluoromethyl group on the styryl moiety (target compound) contrasts with multi-fluorinated phenyl groups in analogs (e.g., Fluoro(2,4,5-trifluorophenyl)acetonitrile).

Functional Group Synergy : The acetonitrile group in all compounds may participate in dipole-dipole interactions or serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids, as seen in Fluoro[4-(trifluoromethyl)phenyl]acetic acid ).

Research Findings and Implications

- Synthetic Pathways: While describes complex carboxamide synthesis using hydroxyethylaminoethanol derivatives, the target compound’s synthesis likely involves oxazole ring formation followed by styryl coupling—methods common in fluorinated heterocycle chemistry.

- Biological Relevance : Trifluoromethylated oxazoles are explored as kinase inhibitors or antimicrobial agents due to their metabolic stability and target selectivity. The acetonitrile moiety could act as a nitrile pharmacophore or a synthetic handle for derivatization .

- Material Science Applications : Conjugated systems like the styryl-oxazole framework may exhibit optoelectronic properties useful in organic semiconductors or light-emitting diodes (LEDs).

Biological Activity

The compound 2-(2-(4-(trifluoromethyl)styryl)oxazol-4-yl)acetonitrile is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a trifluoromethyl group attached to a styryl moiety, which is further connected to an oxazole ring and an acetonitrile group.

Biological Activity Overview

Research indicates that compounds containing oxazole derivatives exhibit various biological activities, including:

- Anticancer Activity : Several studies have reported the cytotoxic effects of oxazole derivatives against various cancer cell lines.

- Anti-inflammatory Properties : The ability to inhibit inflammatory pathways has also been documented for certain oxazole compounds.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that oxazole derivatives showed promising cytotoxic activity at sub-micromolar concentrations. For example, compounds similar to this compound exhibited IC50 values comparable to known anticancer agents like Combretastatin A4 .

- Table 1 summarizes the IC50 values for various derivatives against different cancer cell lines:

Compound IC50 (µM) Cancer Cell Line This compound 0.11–1.47 MCF-7, HeLa Combretastatin A4 0.79–5.51 MCF-7 Other Oxazole Derivatives 0.65–2.41 MCF-7 - Mechanism of Action :

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were also explored in various studies. For instance:

- A study on newly synthesized benzimidazole derivatives containing oxazole rings reported significant anti-inflammatory activity, hinting at a similar potential for this compound .

Structure-Activity Relationship (SAR)

Research into the SAR of oxazole derivatives indicates that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.